

What is the chemical structure of Lipid 23?

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In-Depth Technical Guide: Lipid 23

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 23 is a novel, ionizable cationic amino lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA). Its chemical structure has been optimized for potent and, in some contexts, cell-type-specific mRNA delivery. This technical guide provides a comprehensive overview of the chemical structure of **Lipid 23**, detailed experimental protocols for its use, and quantitative data on the performance of **Lipid 23**-based LNPs.

Chemical Structure of Lipid 23

Lipid 23 is formally named 8-((2-((4-(dimethylamino)butanoyl)oxy)ethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino)octyl 2-hexyldecanoate. It is characterized by a unique combination of a branched ester tail and a hydroxylamine linker, which contributes to its efficacy in mRNA delivery.

Chemical Formula: C55H108N2O6

Molecular Weight: 893.46 g/mol

SMILES String:

CCCCCCCC(CCCCCC)C(OCCCCCCCN(CCOC(CCCN(C)C) = O)CCCCCCCCCC(OC(CCCCCC)CCCCC) = O) = O

Quantitative Data

The performance of **Lipid 23** in forming stable and effective LNPs for mRNA delivery has been quantitatively assessed. The following tables summarize the key physicochemical properties and in vivo efficacy of **Lipid 23**-containing LNPs as reported in the literature.

Table 1: Physicochemical Characterization of Lipid 23 LNPs



| Parameter | Value |
|---|----------------------|
| LNP Formulation Molar Ratio | |
| (Lipid 23 : DSPC : Cholesterol : PEG-DMG) | 50 : 10 : 38.5 : 1.5 |
| Hydrodynamic Diameter (nm) | ~120 |
| Polydispersity Index (PDI) | < 0.20 |
| Surface Charge (Zeta Potential) | Near-neutral |
| mRNA Encapsulation Efficiency (%) | > 80% |

Table 2: In Vivo mRNA Delivery Efficiency of Lipid 23 LNPs

The following data represents in vivo studies where **Lipid 23** LNPs were identified as superior for liver-trophic mRNA delivery.

| Organ | Reporter Gene Expression (Relative Luminescence Units) |
|--------|--|
| Liver | High |
| Spleen | Moderate |
| Lung | Low |
| Heart | Low |
| Kidney | Low |

Experimental Protocols Synthesis of Lipid 23

A detailed, step-by-step synthesis protocol for **Lipid 23** is proprietary to the developing researchers and not publicly available in full detail. The synthesis generally involves a multi-step organic chemistry process focusing on the assembly of the hydrophobic tails, the linker, and the ionizable headgroup.

Lipid Nanoparticle (LNP) Formulation

Materials:

- Lipid 23 (in ethanol)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
- Cholesterol (in ethanol)



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- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG) (in ethanol)
- mRNA (in an appropriate aqueous buffer, e.g., 50 mM citrate buffer, pH 4.0)
- · Microfluidic mixing device

Protocol:

- Prepare Lipid Stock Solutions: Prepare individual stock solutions of Lipid 23, DSPC, cholesterol, and PEG-DMG in absolute ethanol.
- Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (50:10:38.5:1.5) to create the final lipid mixture in ethanol.
- Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.
- · Microfluidic Mixing:
 - Load the lipid mixture into one syringe and the mRNA solution into a separate syringe.
 - Set the flow rates on the microfluidic mixing device to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).
 - Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.
- Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.
- Concentration and Sterilization: Concentrate the LNP formulation to the desired final concentration using a suitable method (e.g., tangential flow filtration) and sterilize by passing through a 0.22 µm filter.

In Vivo mRNA Delivery Evaluation

Animal Model:

BALB/c or C57BL/6 mice are commonly used.

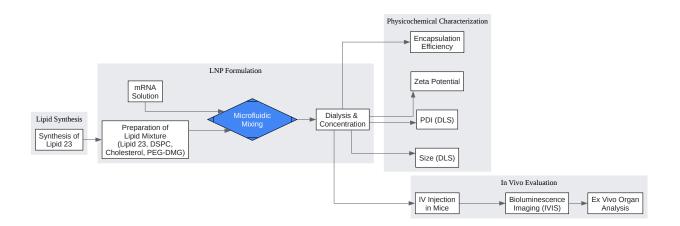
Protocol:

- LNP Administration: Administer the **Lipid 23**-LNP formulation encapsulating a reporter mRNA (e.g., luciferase) to the mice via intravenous (IV) injection.
- Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and administer the appropriate substrate for the reporter protein (e.g., D-luciferin for luciferase).



- Image Acquisition: Image the mice using an in vivo imaging system (IVIS) to detect and quantify the bioluminescence signal in different organs.
- Organ Harvest and Analysis: Following imaging, humanely euthanize the mice and harvest the organs of interest (liver, spleen, lungs, heart, kidneys).
- Ex Vivo Analysis: Homogenize the harvested organs and perform a luciferase assay on the tissue lysates to quantify protein expression levels.

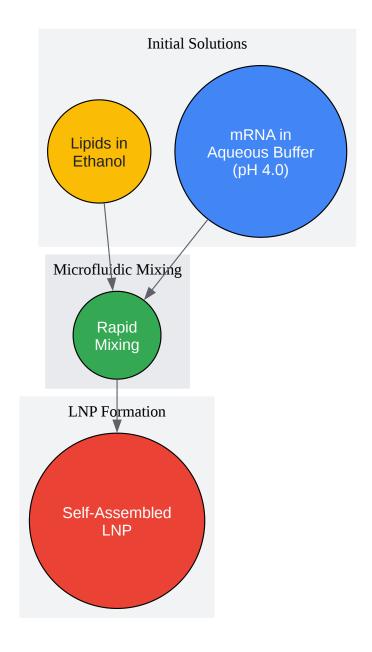
Diagrams



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Caption: Workflow for the development and evaluation of Lipid 23 LNPs.





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Caption: Self-assembly of LNPs via microfluidic mixing.

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